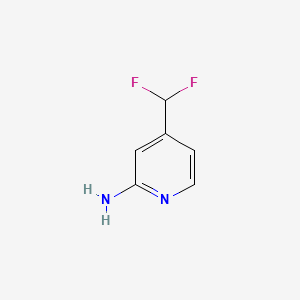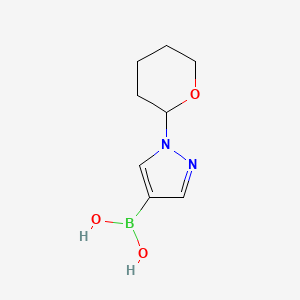
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical drug to treat constipation due to its excellent sodium ion/hydrogen ion exchanger 3 inhibitory action .
Synthesis Analysis
The synthesis of “1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” involves the use of 3,4-Dihydro-2H-pyran and 4-Pyrazoleboronic acid pinacol ester . It is also used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .Molecular Structure Analysis
The molecular formula of “1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” is C14H23BN2O3 . Its molecular weight is 278.16 .Chemical Reactions Analysis
“1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .Scientific Research Applications
Suzuki Coupling Reaction
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used as a reactant in Suzuki coupling reactions, which are used to form carbon-carbon bonds .
- Methods of Application: The exact procedures can vary, but generally, a Suzuki coupling involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Synthesis of Darolutamide Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound can be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors .
- Methods of Application: The exact procedures can vary, but generally, the synthesis of darolutamide derivatives involves multiple steps, including the reaction of this compound with other reactants under specific conditions .
- Results or Outcomes: The outcome of this reaction is the formation of darolutamide derivatives, which could potentially be used as androgen receptor inhibitors .
Hydrolysis Studies
- Scientific Field: Biochemistry
- Application Summary: This compound can be used to study the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH .
- Methods of Application: The exact procedures can vary, but generally, the study involves monitoring the rate of hydrolysis of the ester under different conditions .
- Results or Outcomes: The results of these studies can provide valuable information about the stability of these compounds in water, which is important for their potential use in drug design .
Synthesis of Other Chemical Compounds
- Scientific Field: Organic Synthesis
- Application Summary: This compound can be used as a reactant in the synthesis of other chemical compounds .
- Methods of Application: The exact procedures can vary, but generally, the synthesis involves the reaction of this compound with other reactants under specific conditions .
- Results or Outcomes: The outcome of this reaction is the formation of new chemical compounds, which could potentially be used in various applications .
Drug Development
- Scientific Field: Pharmacology
- Application Summary: This compound can be used for the development of pharmaceutical drugs to treat constipation due to its excellent sodium ion/hydrogen ion exchanger 3 inhibitory action .
- Methods of Application: The exact procedures can vary, but generally, the development of such drugs involves multiple steps, including the synthesis of the drug, testing its efficacy and safety, and conducting clinical trials .
- Results or Outcomes: The outcome of this application could potentially be a new drug for the treatment of constipation .
Preparation of Heteroaryl Scaffolds
- Scientific Field: Organic Chemistry
- Application Summary: This compound can be used as a reactant in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds .
- Methods of Application: The exact procedures can vary, but generally, the preparation of heteroaryl scaffolds involves the reaction of this compound with other reactants under specific conditions .
- Results or Outcomes: The outcome of this reaction is the formation of heteroaryl scaffolds, which could potentially be used in various applications .
properties
IUPAC Name |
[1-(oxan-2-yl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-14-8/h5-6,8,12-13H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMZVBYTGLUGDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCCCO2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681550 |
Source


|
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid | |
CAS RN |
1256345-68-2 |
Source


|
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

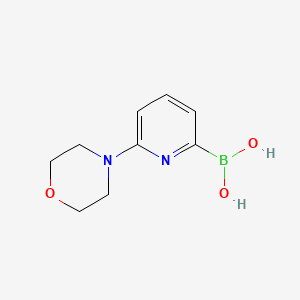
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)
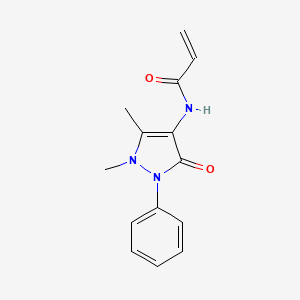
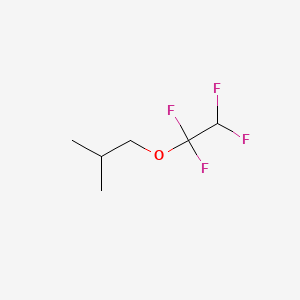
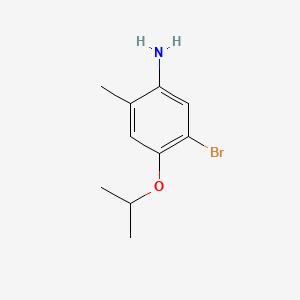
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)
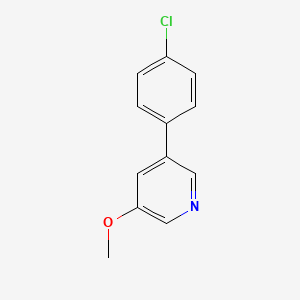
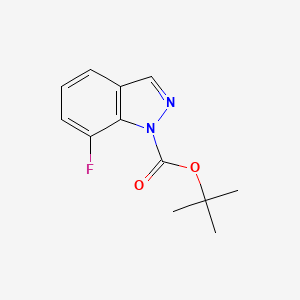
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B599220.png)
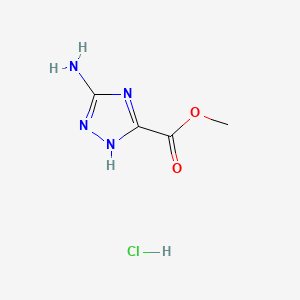
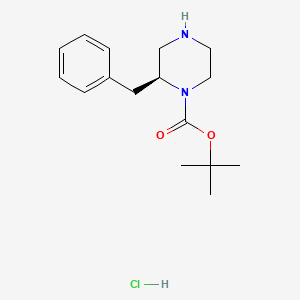
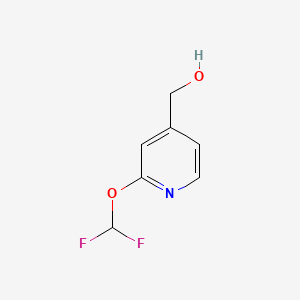
![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)
